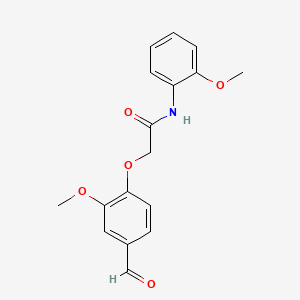
2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-formyl-2-methoxyphenoxy)propanoic acid” has a molecular formula of C11H12O5 and a molecular weight of 224.21 . Another related compound is “Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate” with a molecular formula of C13H16O5 and a molecular weight of 252.26 .
Synthesis Analysis
The synthesis of “Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate” can be achieved from Methyl 4-bromobutyrate and Vanillin .
Molecular Structure Analysis
The molecular structure of these compounds can be found in their respective MOL files .
Chemical Reactions Analysis
Specific chemical reactions involving these compounds are not mentioned in the sources I found .
Physical and Chemical Properties Analysis
“Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate” has a melting point of 66 °C, a predicted boiling point of 397.0±32.0 °C, and a predicted density of 1.153±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
1. Green Synthesis in Dye Production
2-(4-Formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide plays a role in the green synthesis of dyes. It's used as an intermediate in the production of azo disperse dyes, with a focus on environmentally friendly methods (Zhang Qun-feng, 2008).
2. Anti-Mycobacterial Properties
Research indicates that this compound, upon condensation with various ketones, forms derivatives that exhibit anti-mycobacterial activities against Mycobacterium tuberculosis (M. Yar, A. Siddiqui, M. A. Ali, 2006).
3. Development of β3-Adrenergic Receptor Agonists
This compound is involved in the creation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, which are evaluated for their potential as β3-adrenergic receptor agonists. These could be significant in treating obesity and type 2 diabetes (T. Maruyama et al., 2012).
4. Synthesis of Novel Acetamide Derivatives
This compound is central in synthesizing new derivatives with potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).
5. Creation of 1,3,4-Thiadiazole Derivatives
Derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, synthesized as 1,3,4-thiadiazole derivatives, have shown significant in vitro antimicrobial activities against various microbial strains (M. Noolvi, H. Patel, S. Kamboj, S. Cameotra, 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-14-6-4-3-5-13(14)18-17(20)11-23-15-8-7-12(10-19)9-16(15)22-2/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLSKFDZAFKPBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
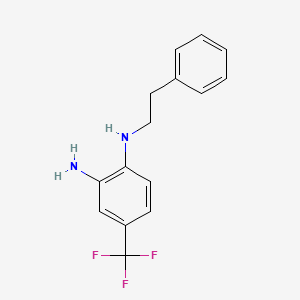
![N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B2371923.png)
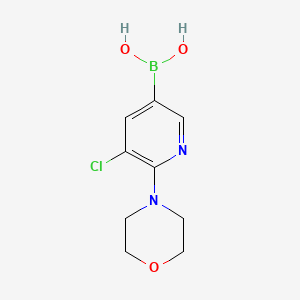
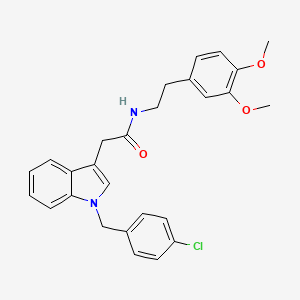

![3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole](/img/structure/B2371928.png)

![3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2371930.png)
![3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-(4-chlorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2371935.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2371937.png)
![(1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2371940.png)
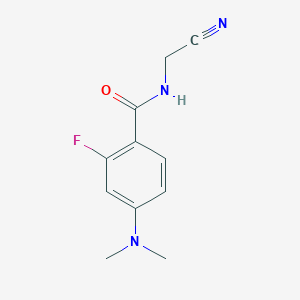
![(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B2371943.png)
